2-(4-chlorophenoxy)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
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Description
2-(4-chlorophenoxy)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H16ClFN4O2S and its molecular weight is 430.88. The purity is usually 95%.
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Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide , identified by CAS number 894029-91-5 , is a complex organic molecule featuring a thiazolo-triazole scaffold. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer and antifungal properties. The following sections will delve into its biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H16ClFN4O2S, with a molecular weight of 430.9 g/mol . The structure includes a 4-chlorophenoxy group and a thiazolo[3,2-b][1,2,4]triazole moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Properties
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticancer activity. A study highlighted that compounds similar to the target molecule demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. For instance:
- Compound 2h and 2i were noted for their high activity against cancer cell lines without inducing toxicity in normal HEK293 cells .
- The presence of chlorine in the benzylidene part of the molecules was crucial for achieving effective anticancer properties .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line Tested | IC50 Value (µM) | Toxicity to Normal Cells |
---|---|---|---|
2h | CCRF-CEM | 0.12 | None |
2i | MOLT-4 | 0.15 | None |
Antifungal Activity
The thiazole and triazole scaffolds are well-documented for their antifungal properties. The compound's structure suggests potential inhibition of fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, which is critical for fungal cell membrane integrity.
A review on triazole derivatives indicated that they possess broad-spectrum antifungal activity against various pathogens due to their mechanism of action targeting ergosterol synthesis .
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds reveal that modifications to the thiazole and triazole rings significantly influence biological activity:
- Substituents like chlorine and fluorine enhance potency against specific cancer types.
- The positioning of these substituents can lead to varying degrees of activity; for example, moving fluorine from C-4 to C-2 resulted in reduced efficacy .
Case Study 1: Anticancer Efficacy
In a comparative study involving several thiazolo-triazole derivatives, the compound exhibited promising results against leukemia cell lines. The study reported an IC50 value significantly lower than standard chemotherapeutics used in clinical settings, indicating its potential as a lead compound for further development .
Case Study 2: Antifungal Testing
Another investigation focused on the antifungal capabilities of triazole derivatives similar to the target compound. Results showed effective inhibition against common fungal strains such as Candida albicans and Aspergillus fumigatus, highlighting its potential application in treating fungal infections resistant to conventional therapies .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4O2S/c21-14-3-7-17(8-4-14)28-11-18(27)23-10-9-16-12-29-20-24-19(25-26(16)20)13-1-5-15(22)6-2-13/h1-8,12H,9-11H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPQFLUXCWUFRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)COC4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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